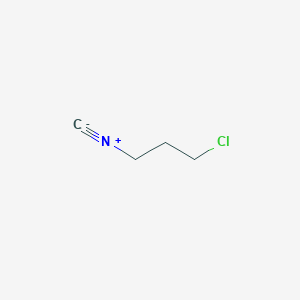
1-Chloro-3-isocyanopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-isocyanopropane is an organic compound with the molecular formula C₄H₆ClN. It is a chlorinated derivative of isocyanopropane, characterized by the presence of both a chloro and an isocyano functional group.
Vorbereitungsmethoden
1-Chloro-3-isocyanopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with phosgene, followed by the addition of ammonia to form the isocyanate group. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
1-Chloro-3-isocyanopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isocyanopropanol.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-isocyanopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-isocyanopropane involves its reactivity with nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The isocyano group can react with electrophiles, forming stable adducts. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbon atom adjacent to the isocyano group .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-isocyanopropane can be compared with similar compounds such as:
1-Chloro-3-iodopropane: This compound has similar reactivity but differs in the halogen substituent, which affects its reactivity and applications.
3-Chloropropyl isocyanate: This compound has a similar structure but lacks the isocyano group, leading to different reactivity and applications.
1-Bromo-3-isocyanopropane:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C4H6ClN |
|---|---|
Molekulargewicht |
103.55 g/mol |
IUPAC-Name |
1-chloro-3-isocyanopropane |
InChI |
InChI=1S/C4H6ClN/c1-6-4-2-3-5/h2-4H2 |
InChI-Schlüssel |
NPSJORKGJUCRCV-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


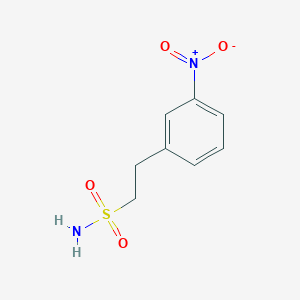

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

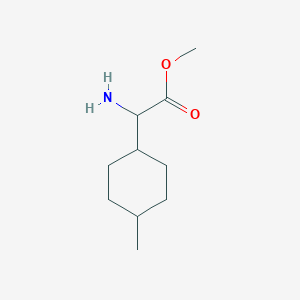
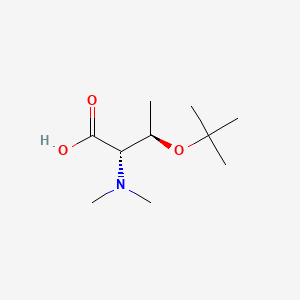
![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
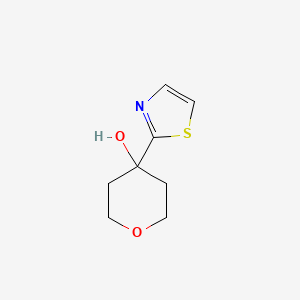
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
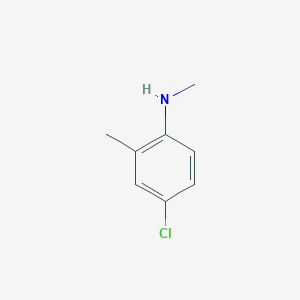
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
